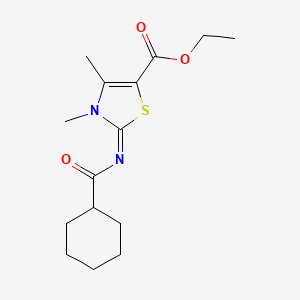
ethyl (2Z)-2-(cyclohexanecarbonylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl (2Z)-2-(cyclohexanecarbonylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique combination of a cyclohexane ring, a thiazole ring, and an ester functional group
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for cyclic structures, such as cyclohexane . .
Mode of Action
The compound likely interacts with its targets through a nucleophilic addition mechanism. The nitrogen in the imino group and the oxygen in the carboxylate group can act as nucleophiles, attacking electrophilic sites on target molecules . This can lead to changes in the target’s structure and function, potentially altering cellular processes .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structure, it might interfere with pathways involving cyclic compounds or those regulated by proteins with similar structural motifs . The downstream effects would depend on the specific pathways and targets involved.
Pharmacokinetics
Factors like the compound’s size, polarity, and functional groups would influence its ADME properties . For instance, the ethyl and carboxylate groups might enhance its solubility, affecting absorption and distribution, while the cyclohexane and thiazole groups could influence its metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown due to the lack of specific information about its targets and mode of action. Its potential to alter protein structure and function suggests it could have significant effects on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature, pH, and the presence of other molecules can affect its stability and interactions with targets . Additionally, the compound’s action could be influenced by the genetic and epigenetic state of the cells it interacts with .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(cyclohexanecarbonylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the condensation of cyclohexanecarbonyl chloride with 2-amino-3,4-dimethylthiazole-5-carboxylic acid ethyl ester. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more suitable for large-scale production.
化学反応の分析
Types of Reactions
ethyl (2Z)-2-(cyclohexanecarbonylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic or basic hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Carboxylic acids or different esters.
科学的研究の応用
ethyl (2Z)-2-(cyclohexanecarbonylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
類似化合物との比較
ethyl (2Z)-2-(cyclohexanecarbonylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for human health.
Benzothiazole: A structurally similar compound with applications in the synthesis of dyes and pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
特性
IUPAC Name |
ethyl 2-(cyclohexanecarbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-20-14(19)12-10(2)17(3)15(21-12)16-13(18)11-8-6-5-7-9-11/h11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDNDVZWSPCMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2CCCCC2)S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-(1,3-Benzodioxol-5-yl)-7'-methoxy-1-propyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2896640.png)
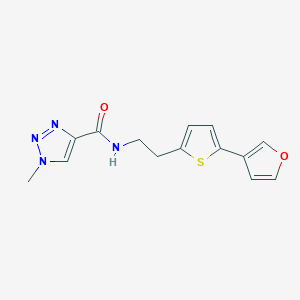
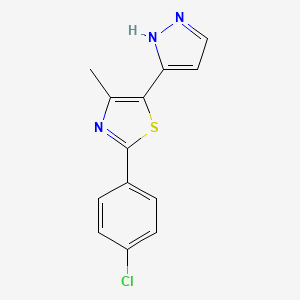


![N-(4-bromophenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2896650.png)
![1-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2896652.png)
![N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2896653.png)
![methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate](/img/structure/B2896654.png)
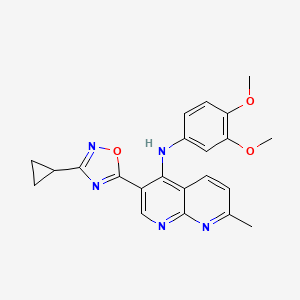
![4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine](/img/structure/B2896658.png)
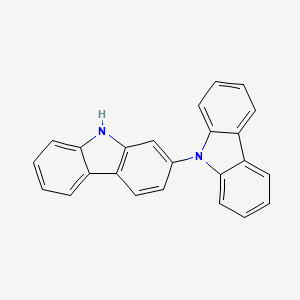
![N-(2-chlorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2896660.png)
